molecular formula C20H18FN3O4S B5298599 2-fluoro-N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide

2-fluoro-N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide

Cat. No. B5298599
M. Wt: 415.4 g/mol
InChI Key: QZCAGCBOMGWNPA-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide involves its ability to inhibit specific enzymes and signaling pathways. For example, it has been found to inhibit the activity of protein kinases and phosphatases, which are involved in regulating cell growth and division. It has also been shown to inhibit the activity of histone deacetylases, which are involved in regulating gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide are complex and varied, depending on the specific enzymes and signaling pathways that are affected. In general, this compound has been found to have anti-proliferative, anti-inflammatory, and neuroprotective effects. It has also been shown to modulate the immune system and to have potential applications in treating autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-fluoro-N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted and precise modulation of cellular processes. However, one limitation is that its effects may be context-dependent and may vary depending on the specific cell type and experimental conditions used.

Future Directions

There are several future directions for research on 2-fluoro-N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide. One direction is to further explore its potential applications in cancer research, particularly in combination with other drugs or treatments. Another direction is to investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, there is a need to further elucidate its mechanism of action and to identify other enzymes and signaling pathways that may be targeted by this compound.

Synthesis Methods

The synthesis of 2-fluoro-N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide involves the reaction of 2-fluoro-5-nitro-N-(2-methoxyphenyl)benzamide with 2-pyridinemethanamine and sodium sulfite in the presence of palladium on carbon as a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

2-fluoro-N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide has shown potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In neuroscience, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, it has been used as a lead compound for developing new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

2-fluoro-N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c1-28-19-10-9-15(29(26,27)23-13-14-6-4-5-11-22-14)12-18(19)24-20(25)16-7-2-3-8-17(16)21/h2-12,23H,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCAGCBOMGWNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-{2-methoxy-5-[(pyridin-2-ylmethyl)sulfamoyl]phenyl}benzamide

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